molecular formula C19H27N3O2 B12899204 N-Decyl-3-nitroquinolin-4-amine CAS No. 63010-97-9

N-Decyl-3-nitroquinolin-4-amine

Cat. No.: B12899204
CAS No.: 63010-97-9
M. Wt: 329.4 g/mol
InChI Key: LKLVGGMFEQXCSV-UHFFFAOYSA-N
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Description

N-Decyl-3-nitroquinolin-4-amine is a compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Preparation Methods

The synthesis of N-Decyl-3-nitroquinolin-4-amine typically involves several steps, starting from the quinoline core. One common method includes the nitration of quinoline to introduce the nitro group, followed by the substitution of the amine group at the 4-position. The decyl chain is then introduced through alkylation reactions . Industrial production methods often employ green and sustainable chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .

Chemical Reactions Analysis

N-Decyl-3-nitroquinolin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and oxidizing agents like m-chloroperbenzoic acid . Major products formed from these reactions include quinoline N-oxides and substituted quinoline derivatives .

Scientific Research Applications

N-Decyl-3-nitroquinolin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Decyl-3-nitroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to alter redox balance and downregulate signaling pathways such as Raf/MEK/ERK1/2 and PI3K/Akt, promoting apoptosis in cancer cells .

Comparison with Similar Compounds

N-Decyl-3-nitroquinolin-4-amine can be compared with other quinoline derivatives such as quinoline N-oxides and 3-nitroquinolin-4-amine. While these compounds share a similar quinoline core, this compound is unique due to the presence of the decyl chain, which enhances its lipophilicity and potential biological activity . Similar compounds include:

Properties

CAS No.

63010-97-9

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-decyl-3-nitroquinolin-4-amine

InChI

InChI=1S/C19H27N3O2/c1-2-3-4-5-6-7-8-11-14-20-19-16-12-9-10-13-17(16)21-15-18(19)22(23)24/h9-10,12-13,15H,2-8,11,14H2,1H3,(H,20,21)

InChI Key

LKLVGGMFEQXCSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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